4-Amino-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile
Description
4-Amino-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile is a heterocyclic compound featuring a fused pyrazole-pyrimidine scaffold with a nitrile group at position 3 and an amino group at position 2. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and drug discovery. Its synthesis typically involves cyclization reactions starting from polyfunctionalized pyrazole precursors such as 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile . The compound has garnered attention for its antitumor activity, as demonstrated in vitro against Hep2 cell lines using MTT assays, with IC₅₀ values comparable to 5-fluorouracil (5-FU) in select derivatives .
Properties
IUPAC Name |
4-amino-2H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N6/c7-1-3-4-5(8)9-2-10-6(4)12-11-3/h2H,(H3,8,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJGLLYLYKFWDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NNC(=C2C(=N1)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00218421 | |
| Record name | 1H-Pyrazolo(3,4-d)pyrimidine-3-carbonitrile, 4-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00218421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6826-96-6 | |
| Record name | 4-Amino-1H-pyrazolo(3,4-d)pyrimidine-3-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006826966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrazolo[3, 4-amino- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95941 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Pyrazolo(3,4-d)pyrimidine-3-carbonitrile, 4-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00218421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJ2FXF848H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-3-cyano-1H-pyrazole with formamide under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the cyano group, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazolo[3,4-d]pyrimidine derivatives
Scientific Research Applications
Anticancer Applications
1.1. Epidermal Growth Factor Receptor Inhibition
Recent studies have highlighted the efficacy of 4-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. For instance, synthesized derivatives demonstrated potent anti-proliferative activities against A549 and HCT-116 cancer cell lines, with one compound showing an IC50 value of 0.016 µM against wild-type EGFR and notable activity against the mutant form (EGFR T790M) .
1.2. Cyclin-Dependent Kinase Inhibition
The pyrazolo[3,4-d]pyrimidine scaffold is recognized for its ability to inhibit cyclin-dependent kinases (CDKs), which play essential roles in cell cycle regulation. Compounds derived from this scaffold have shown selective inhibition of CDK2, making them promising candidates for cancer treatment . The inhibition of CDK2 can lead to reduced tumor cell proliferation and enhanced apoptosis in cancer cells.
| Compound | Target | IC50 (µM) | Notes |
|---|---|---|---|
| Compound 12b | EGFR WT | 0.016 | Potent inhibitor |
| Compound 12b | EGFR T790M | 0.236 | Notable activity |
| Various CDK2 inhibitors | CDK2 | Varies | Selective inhibition |
Anti-inflammatory Properties
Research indicates that 4-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives possess anti-inflammatory properties. These compounds have been shown to modulate inflammatory pathways and could serve as potential therapeutic agents for conditions characterized by excessive inflammation . The structural modifications on the pyrazolo[3,4-d]pyrimidine scaffold can enhance these effects.
Other Biological Activities
3.1. Antidiabetic Potential
The compound has also been investigated for its hypoglycemic effects, indicating a potential role in diabetes management . The ability to lower blood glucose levels makes it a candidate for further research in metabolic disorders.
3.2. Antiviral Activity
Some derivatives of pyrazolo[3,4-d]pyrimidines have demonstrated activity against HIV-1, showcasing their versatility as antiviral agents . This highlights the importance of exploring various substitutions on the pyrazolo[3,4-d]pyrimidine structure to enhance antiviral efficacy.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of new pyrazolo[3,4-d]pyrimidine derivatives:
- A study focused on synthesizing new derivatives targeting EGFR found that specific modifications led to enhanced potency against cancer cell lines .
- Another investigation into CDK inhibitors revealed that certain compounds exhibited significant selectivity towards CDK2 over other kinases, indicating their potential for targeted cancer therapies .
Mechanism of Action
The mechanism of action of 4-Amino-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile primarily involves the inhibition of protein kinases. This compound mimics the adenine ring of ATP, allowing it to bind to the active site of kinases and inhibit their activity. This inhibition disrupts cellular signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility: The nitrile group reduces aqueous solubility compared to hydroxyl or amino-substituted analogs (e.g., 4-hydroxy-6-mercapto derivatives) .
- Stability : Tosyl derivatives exhibit greater thermal stability due to steric protection of the pyrimidine ring .
Biological Activity
4-Amino-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential as a kinase inhibitor. This compound is particularly relevant in the context of cancer treatment, where its ability to inhibit specific kinases can lead to reduced cell proliferation and increased apoptosis in malignant cells.
The primary biological activity of this compound is attributed to its interaction with key protein kinases:
- Cyclin-Dependent Kinase 2 (CDK2) : This kinase is essential for cell cycle regulation, particularly for the transition from the G1 phase to the S phase. Inhibition of CDK2 by this compound leads to cell cycle arrest and apoptosis in cancer cells.
- Insulin-like Growth Factor 1 Receptor (IGF1R)/Src : The compound also targets IGF1R, which plays a role in cellular growth and survival pathways, further contributing to its anticancer properties.
Cellular Effects
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example, studies have shown that it can induce apoptosis in A549 lung cancer cells at low micromolar concentrations, with an IC50 value of approximately 2.24 µM compared to doxorubicin's IC50 of 9.20 µM .
Comparative Analysis
The following table summarizes the biological activities and IC50 values of this compound against different cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 (Lung) | 2.24 | CDK2 inhibition |
| This compound | MCF-7 (Breast) | 1.74 | CDK2 inhibition |
| Doxorubicin | A549 (Lung) | 9.20 | Topoisomerase II inhibition |
Study on Antitumor Activity
In a study conducted by Wang et al., several derivatives of pyrazolo[3,4-d]pyrimidine were synthesized and evaluated for their anticancer properties. One derivative demonstrated high inhibitory activity against multiple tumor cell lines and was identified as a promising candidate for further development as an anticancer agent . Flow cytometric analysis revealed that this compound significantly induced apoptosis in A549 cells.
Kinase Inhibition Profile
A recent investigation focused on the kinase inhibition profile of various pyrazolo[3,4-d]pyrimidine derivatives. Among them, one compound exhibited potent inhibitory activity against wild-type EGFR with an IC50 value of 0.016 µM and against mutant EGFR T790M with an IC50 of 0.236 µM. This highlights the potential of this class of compounds in targeting resistant forms of cancer .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile, and how do reaction conditions affect yields?
- Methodology : The compound can be synthesized via cyclization of 5-aminopyrazole-4-carbonitrile with formamide under reflux in acetic acid, yielding pyrazolo[3,4-d]pyrimidine derivatives. Alternative routes involve reacting 5-aminopyrazole-4-carbonitrile with phenyl isothiocyanate in dimethylformamide to introduce thione groups at the 6-position . Optimization of solvent (e.g., acetic acid vs. DMF) and temperature (reflux vs. room temperature) impacts reaction efficiency. For example, using formamide at 100–120°C yields the core scaffold, while phenyl isothiocyanate requires milder conditions (60–80°C) to avoid side reactions .
Q. How can researchers characterize the purity and structure of this compound?
- Methodology : Key techniques include:
- Melting Point Analysis : Compare observed values (e.g., 212–214°C for related pyrrole derivatives) with literature data .
- Spectroscopy :
- IR : Identify NH₂ (3300–3400 cm⁻¹), CN (2200–2250 cm⁻¹), and C=O (1650–1750 cm⁻¹) stretches .
- NMR : Use ¹H and ¹³C NMR to confirm substituent positions. For instance, NH₂ protons appear as broad singlets (δ 3.49 ppm in CDCl₃), while aromatic protons show distinct splitting patterns .
- Elemental Analysis : Validate C, H, N percentages (e.g., C: 61.67%, H: 4.71%, N: 26.15% for a pyrazole analog) .
Q. What are common functionalization strategies for modifying the pyrazolo[3,4-d]pyrimidine scaffold?
- Methodology :
- Substitution at the 4-Amino Group : React with acyl chlorides (e.g., benzoyl chloride) in dry benzene to form N-acylated derivatives .
- Thione Formation : Treat with phenyl isothiocyanate in DMF to introduce a thione group at the 6-position .
- Heterocycle Fusion : Use formic acid to cyclize amino groups into fused oxazine or oxazole rings .
Advanced Research Questions
Q. How can computational methods guide the design of pyrazolo[3,4-d]pyrimidine derivatives with enhanced bioactivity?
- Methodology :
- Docking Studies : Perform molecular docking (e.g., using AutoDock Vina) to predict binding affinities for targets like kinase enzymes. For example, 4-amino-substituted derivatives show affinity for purine-binding pockets due to their structural mimicry of adenine .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity. Electron-withdrawing groups at the 3-position enhance kinase inhibition by increasing electrophilicity .
Q. What mechanisms explain unexpected byproducts during Dimroth rearrangements in pyrazolo[3,4-d]pyrimidine synthesis?
- Methodology : Monitor intermediates via LC-MS or in situ NMR. For example, treating 5-amino-1-methylpyrazole-3,4-dicarbonitrile with N-methylformamide generates an imine intermediate (via Dimroth rearrangement), which can undergo ring-opening or recyclization depending on pH. Acidic conditions favor recyclization to the pyrimidine core, while basic conditions lead to degradation .
Q. How do solvent polarity and catalyst choice influence regioselectivity in multi-step functionalization?
- Methodology :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates in nucleophilic substitutions, improving regioselectivity for the 4-amino group .
- Catalysts : Use p-toluenesulfonic acid (PTSA) in methanol to direct coupling reactions toward the 4-position, as seen in the synthesis of N-aryl derivatives .
Q. What strategies mitigate contradictions in reported melting points or spectral data for derivatives?
- Methodology :
- Polymorph Screening : Recrystallize from different solvents (e.g., ethanol vs. DMF/ethanol mixtures) to isolate stable polymorphs. For example, a derivative may exhibit a 5°C variation in melting point depending on the solvent .
- Cross-Validation : Compare NMR data across studies. Discrepancies in aromatic proton shifts (δ 7.06–7.68 ppm) may arise from solvent (CDCl₃ vs. DMSO-d₆) or concentration effects .
Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of substituted derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
